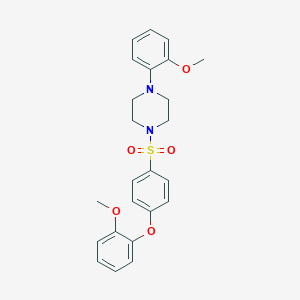

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-[4-(2-methoxyphenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-29-22-8-4-3-7-21(22)25-15-17-26(18-16-25)32(27,28)20-13-11-19(12-14-20)31-24-10-6-5-9-23(24)30-2/h3-14H,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVAVRAINGMOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methoxyphenol and 4-(2-methoxyphenyl)piperazine. These intermediates are then subjected to sulfonylation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been studied for its diverse biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and E. coli.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been linked to the modulation of signaling pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Therapeutic Applications

The compound's unique structure suggests several potential therapeutic applications:

- Cancer Treatment : The ability to inhibit cancer cell growth positions this compound as a candidate for further development in oncology.

- Neurological Disorders : Its capacity to cross the blood-brain barrier indicates possible applications in treating neurological conditions, potentially acting as a neuroprotective agent.

Case Studies

Several studies have investigated compounds similar to this compound, providing insights into its applications:

- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against various bacterial strains, revealing promising antimicrobial properties attributed to the methoxy and sulfonamide functionalities .

- Antitumor Activity Investigation : A related compound demonstrated significant anti-proliferative effects on breast cancer cell lines, suggesting that this compound may exhibit similar properties .

- Neuroprotective Effects : Research indicated that derivatives with piperazine and methoxy groups could potentially modulate neurotransmitter systems, offering insights into their use for neurological disorders .

Mechanism of Action

The mechanism of action of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Key Structural Differences and Implications

Substituents on the Piperazine Ring: The sulfonyl group in the target compound may enhance metabolic stability compared to acetyl- or alkyl-linked analogs (e.g., biphenyl-arylpiperazines) . Methoxyphenoxy vs.

Receptor Binding Profiles: Compounds with bulky substituents (e.g., phthalimido-butyl in NAN-190) exhibit dual 5-HT₁ₐ/α₁-adrenoceptor activity, whereas simpler sulfonates may favor selective receptor interactions . Dopamine D₂ Affinity: Nitrobenzyl-piperidine derivatives show higher D₂ binding than sulfonated analogs, suggesting electron-withdrawing groups enhance receptor interactions .

Antibacterial Activity :

Structure-Activity Relationship (SAR) Insights

- Electron Affinity (EA) : Anti-dopaminergic activity correlates with EA in biphenyl-arylpiperazines, implying electron-deficient aromatic systems enhance receptor binding .

- Hydrophobicity : Higher logP values (e.g., naphthylsulfonyl derivatives) may improve blood-brain barrier penetration but reduce solubility .

- Stereochemistry : Enantiomers of sulfonated piperazines (e.g., in ) show distinct pharmacological profiles, though data for the target compound are lacking.

Biological Activity

The compound 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, focusing on receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H22N2O4S

- CAS Number : Not specified in the provided data.

The compound's biological activity is primarily attributed to its interaction with various receptors in the central nervous system. Notably, it has been identified as a serotonin 5-HT7 receptor antagonist , which plays a crucial role in modulating mood and cognitive functions. The binding affinity for the 5-HT7 receptor has been reported with a Ki value of approximately 2.6 nM , indicating a potent interaction .

1. Receptor Binding Affinity

The compound exhibits selective binding properties:

- 5-HT7 Receptor : Ki = 2.6 nM (high affinity)

- 5-HT1A Receptor : Ki = 476 nM (lower affinity)

This selectivity suggests that the compound may be useful in targeting specific pathways associated with mood disorders and other neuropsychiatric conditions.

2. Therapeutic Applications

Research indicates potential therapeutic applications in:

- Mood Disorders : As a serotonin antagonist, it may alleviate symptoms associated with depression and anxiety.

- Benign Prostatic Hyperplasia (BPH) : The compound has also been noted for its uroselective activity, making it a candidate for treating BPH .

Table 1: Summary of Biological Activities

Experimental Data

In vitro studies have demonstrated that the compound shows significant binding to the 5-HT7 receptor in rat brain regions, particularly in areas known for high serotonin expression. Autoradiography techniques have confirmed this specificity, highlighting its potential use in PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.